Cas no 1805693-47-3 (Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate)
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate
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- Inchi: 1S/C12H10ClNO3/c1-17-12(16)9-4-2-3-8(7-14)11(9)10(15)5-6-13/h2-4H,5-6H2,1H3
- InChI Key: QOBHSZGPBMSGCI-UHFFFAOYSA-N
- SMILES: ClCCC(C1C(C#N)=CC=CC=1C(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 347
- XLogP3: 1.7
- Topological Polar Surface Area: 67.2
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015014112-250mg |
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate |
1805693-47-3 | 97% | 250mg |
489.60 USD | 2021-06-21 | |
| Alichem | A015014112-500mg |
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate |
1805693-47-3 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
| Alichem | A015014112-1g |
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate |
1805693-47-3 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate
Recent Advances in the Study of Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate (CAS: 1805693-47-3)
Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate (CAS: 1805693-47-3) is a synthetic intermediate of growing interest in the field of medicinal chemistry and drug development. Recent studies have highlighted its potential as a key building block for the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the chloropropanoyl and cyano functional groups of this compound allow for efficient derivatization, enabling the creation of a diverse library of BTK-targeting molecules with improved pharmacokinetic properties. The study reported several derivatives with nanomolar potency against BTK, highlighting the structural versatility of this intermediate.
Further investigations have revealed that 1805693-47-3 serves as a crucial intermediate in the synthesis of potential anticancer agents. A recent patent application (WO2023056321) describes its use in preparing compounds that exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are important targets in breast cancer therapy. The synthetic route described in the patent demonstrates the compound's utility in constructing complex heterocyclic systems through its reactive functional groups.
From a chemical biology perspective, researchers have begun to explore the mechanism by which derivatives of Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate interact with biological targets. Molecular docking studies suggest that the carbonyl and cyano groups participate in key hydrogen bonding interactions with protein targets, while the aromatic ring contributes to hydrophobic stabilization. These insights are guiding the rational design of more potent and selective drug candidates based on this scaffold.
The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1805693-47-3 and its derivatives have also been the subject of recent investigation. Preliminary toxicological studies indicate that the compound itself shows moderate cytotoxicity, which is significantly reduced upon incorporation into more complex molecular architectures. This finding supports its continued use as an intermediate rather than as a direct therapeutic agent.
Looking forward, the unique chemical properties of Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate position it as a valuable tool in medicinal chemistry. Its ability to serve as a multifunctional building block for diverse therapeutic targets makes it particularly attractive for fragment-based drug discovery approaches. Current research efforts are focusing on expanding its applications to additional target classes beyond kinases, including GPCRs and epigenetic modifiers.
In conclusion, the growing body of research on 1805693-47-3 underscores its importance as a versatile synthetic intermediate in drug discovery. The compound's structural features enable the creation of diverse pharmacophores with potential applications across multiple therapeutic areas. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, Methyl 2-(3-chloropropanoyl)-3-cyanobenzoate is likely to play an increasingly significant role in the development of novel pharmaceutical agents.
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